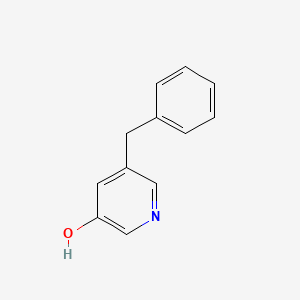

5-Benzyl-3-pyridinol

Description

Context within Pyridine (B92270) Chemical Systems

Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry. tsijournals.comrsc.orgchemistrydocs.com As a substituted pyridine, 5-Benzyl-3-pyridinol is part of a broad class of compounds that are integral to the development of pharmaceuticals, agrochemicals, and materials. tsijournals.com

The hydroxylated pyridine core, specifically the 3-pyridinol moiety, is of particular interest. 3-Hydroxypyridine (B118123) can be sourced from the acid-induced dehydration of pentoses to furfural, followed by reductive amination and oxidation. tsijournals.com Compounds containing this structure are explored for various applications, including their potential as antioxidants. d-nb.info Research has shown that 3-pyridinols, while having stronger O-H bonds than similarly substituted phenols, exhibit comparable reactivity towards peroxyl radicals, making them effective co-antioxidants. d-nb.info

The benzyl (B1604629) group at the 5-position adds another layer of chemical diversity, providing a non-polar, aromatic substituent that can influence the molecule's solubility, steric profile, and potential for pi-stacking interactions. The positional arrangement of these substituents is crucial, as isomers like 2-benzylpyridin-3-ol (B13827931) have distinct physicochemical and biological profiles. vulcanchem.com

Academic Significance of 5-Benzyl-3-pyridinol in Heterocyclic Chemistry Research

The academic significance of 5-Benzyl-3-pyridinol lies primarily in its role as a structural motif and building block for more complex molecules. While direct research on 5-Benzyl-3-pyridinol itself is limited in publicly available literature, the study of closely related analogs highlights its potential importance.

Heterocyclic compounds are foundational to drug discovery, with five- and six-membered rings being among the most significant components in pharmaceuticals. globalscientificjournal.com Pyridine derivatives, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ai

For instance, research into derivatives such as 5-Benzyl-2-(morpholinomethyl)-3-pyridinol and 5-benzyl-2-(piperidinomethyl)-3-pyridinol suggests that the 5-benzyl-3-pyridinol scaffold is a key component for potential biological activity, including enzyme inhibition and receptor binding. ontosight.aiontosight.ai Furthermore, studies on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase (XO) inhibitors have shown that the 5-benzyl-3-pyridyl moiety is a viable scaffold for this activity. nih.gov These studies underscore the value of the 5-benzyl-3-pyridinol framework in designing new therapeutic agents.

Evolution of Research on 5-Benzyl-3-pyridinol and Analogous Structures

Research on pyridinol-based structures has evolved from fundamental synthesis and reactivity studies to the design of complex molecules with specific biological targets. Early research from 1973 documented the aminomethylation and azo-coupling reactions of 5-benzyl-3-hydroxypyridine, providing initial insights into its chemical reactivity. acs.org

The synthesis of pyridinol derivatives has been a consistent area of investigation. For example, synthetic routes to 3-amino-5-hydroxypyridine derivatives have been developed, as these compounds serve as key intermediates for new drugs where a pyridine ring replaces a benzene (B151609) ring to maintain biological activity. clockss.org A patented process describes the synthesis of N-benzyl-3-piperidinol, a crucial intermediate for the drug Benidipine, which starts from 3-hydroxypyridine that is first reacted with benzyl chloride to form an N-benzyl-3-hydroxypyridine quaternary ammonium (B1175870) salt, followed by catalytic reduction. google.comgoogle.com This highlights a potential synthetic pathway starting from the related 3-hydroxypyridine.

More recent research focuses on creating libraries of related compounds for biological screening. A 2023 study detailed the synthesis of 3-hydroxypyridin-4-one derivatives with benzyl hydrazide substitutions to evaluate their anti-tyrosinase and free radical scavenging activities. rsc.org Another recent study from 2024 described the synthesis and characterization of a new heterocyclic compound, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium, for use as a corrosion inhibitor, demonstrating the continued exploration of molecules containing the 5-benzyl-pyridin-3-yl substructure for diverse applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-benzylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQJCGXVQMUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200223 | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52196-90-4 | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinol, 5-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Benzyl 3 Pyridinol and Derivatives

Strategies for the Direct Synthesis of 5-Benzyl-3-pyridinol

While a single-step, direct synthesis of 5-Benzyl-3-pyridinol from simple precursors is not extensively documented, several multi-step, one-pot, or convergent strategies can be conceptualized based on established pyridine (B92270) chemistry. These approaches aim to construct the target molecule with high efficiency by minimizing intermediate purification steps.

One plausible strategy involves a functionalized precursor approach, starting from a di-substituted pyridine such as 3,5-dibromopyridine. This method would rely on the differential reactivity of the bromine atoms to achieve regioselective substitution. A proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis from 3,5-Dihalopyridine

Step 1: Regioselective Benzylation: This step could be achieved via a regioselective metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable benzyl-organometallic reagent. The inherent electronic properties of the pyridine ring can direct the substitution to the C-5 position under specific catalytic conditions. researchgate.netresearchgate.net

Step 2: Hydroxylation: The remaining bromine at the C-3 position can be converted to a hydroxyl group. This transformation can be accomplished through various methods, including a Buchwald-Hartwig amination to introduce an amino group, followed by diazotization and subsequent hydrolysis to yield the pyridinol. tpu.ruresearchgate.net Alternatively, a direct copper-catalyzed hydroxylation could be explored. acs.org

Another conceptual approach is building the ring from acyclic precursors that already contain the necessary benzyl (B1604629) and hydroxyl (or a precursor) functionalities. A modified Hantzsch pyridine synthesis, for instance, could employ a benzyl-substituted β-ketoester, an aldehyde, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) ring, which is then oxidized to the final pyridinol. jsynthchem.comorganic-chemistry.orgwikipedia.org

Modern Synthetic Routes to Pyridinol and Pyridine Derivatives

The synthesis of the broader class of pyridinol and pyridine derivatives has seen significant advancements, moving beyond classical methods to more sophisticated and versatile techniques.

Pyridine Ring Construction Approaches

The de novo synthesis of the pyridine ring remains a cornerstone of heterocyclic chemistry. These methods assemble the core structure from simpler, often acyclic, building blocks.

| Synthesis Method | Description | Key Reactants | Ref. |

| Hantzsch Synthesis | A multi-component reaction forming a dihydropyridine from an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. The dihydropyridine is subsequently oxidized to the aromatic pyridine. | Aldehyde, β-keto ester, Ammonia/Ammonium (B1175870) Acetate | wikipedia.orgyoutube.com |

| Bohlmann-Rahtz Synthesis | A two-component method where an enamine is condensed with an α,β-unsaturated ketone (or ynone) to form a dihydropyridine, which then aromatizes. | Enamine, α,β-Unsaturated Ketone | organic-chemistry.org |

| [4+2] Cycloadditions | Inverse-electron-demand Diels-Alder reactions are particularly effective. For example, the Boger pyridine synthesis uses an enamine and a 1,2,4-triazine (B1199460) to form the pyridine ring via cycloaddition and subsequent nitrogen extrusion. | 1-Azadienes, Alkynes/Alkenes | researchgate.netiust.ac.ir |

| [2+2+2] Cycloadditions | Transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile provides a powerful and atom-economical route to highly substituted pyridines. | Alkynes, Nitriles | acs.org |

| Furan Rearrangement | The reaction of 2-acylfurans with ammonia at elevated temperatures and pressures can lead to the formation of 3-hydroxypyridine (B118123) derivatives through a ring-opening and re-closure sequence. | 2-Acylfuran, Ammonia | dur.ac.ukrsc.org |

Regioselective Functionalization Techniques

Functionalizing a pre-existing pyridine ring with precision is crucial for accessing specific isomers like 5-Benzyl-3-pyridinol. Modern techniques offer high regioselectivity, which is often challenging to achieve with classical electrophilic substitution on the electron-deficient pyridine ring.

Introducing benzyl and hydroxyl groups at specific positions on the pyridine scaffold often requires multi-step sequences or the use of directing groups.

Introduction of the Hydroxyl Group: A common and reliable method is the conversion of an amino group via a diazotization reaction . An aminopyridine can be treated with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to form a diazonium salt, which is then hydrolyzed to the corresponding pyridinol. tpu.rue-bookshelf.de This method is advantageous as aminopyridines are often readily accessible. Direct O-arylation of 3-hydroxypyridines using copper-based catalysts has also been developed, which could potentially be adapted for hydroxylation of a pre-functionalized benzylpyridine. acs.org

Introduction of the Benzyl Group: The benzyl group can be installed using several strategies. Vicarious Nucleophilic Substitution (VNS) allows for the introduction of a benzyl group onto an electron-deficient pyridine ring, such as a nitropyridine. acs.org Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling of a halopyridine with a benzylboronic acid derivative or the Heck reaction , are also powerful tools. researchgate.netrsc.org Furthermore, electrophilic substitution of activated pyridines, such as 2,4-diaminopyridine, with phenolic Mannich bases can lead to C-benzylation at the 3-position. nih.gov

Direct C-H activation has emerged as a highly atom- and step-economical strategy for modifying heterocyclic cores. These methods avoid the need for pre-functionalization (e.g., halogenation) of the starting material.

Late-Stage Functionalization (LSF) is particularly valuable in medicinal chemistry, as it allows for the diversification of complex, drug-like molecules at a late point in the synthetic sequence. mdpi.com For pyridines, C-H functionalization can be directed to various positions depending on the catalyst and directing group used.

C-H Arylation/Benzylation: Palladium-catalyzed direct arylation can functionalize pyridine C-H bonds. For instance, pyrazolo[3,4-b]pyridines have been successfully arylated at the C-3 position. tpu.ru While direct C-H benzylation is less common, related C-H alkylations are well-established. researchgate.netresearchgate.net

C-H Hydroxylation: The direct conversion of a pyridine C-H bond to a C-OH group is challenging but has been achieved using powerful oxidizing systems. Platinum(II)-mediated systems, inspired by Shilov chemistry, have shown potential for the regioselective hydroxylation of C(sp³)–H bonds and can be conceptually extended to aromatic C-H bonds under specific conditions. kit.edu

Tandem Functionalization: A powerful LSF strategy involves a sequence of reactions, such as C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including oxygen-based nucleophiles to form pyridinols, at the position of the initial C-H bond. organic-chemistry.orgmdpi.com

Advanced Substitution Reactions for Benzyl and Hydroxyl Groups

Metal-Free and Organometallic Catalysis in Pyridinol Synthesis

Both metal-free and organometallic catalytic systems have been instrumental in the development of modern pyridine synthesis.

Organometallic Catalysis: Transition metals like palladium, rhodium, cobalt, copper, and ruthenium are widely used to catalyze key bond-forming reactions. acs.orgslideshare.netacs.orgrsc.org

Palladium (Pd): Central to cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, which are essential for constructing the C-C and C-N bonds required for many substituted pyridines. researchgate.netresearchgate.netresearchgate.netontosight.ai

Rhodium (Rh) and Cobalt (Co): These metals are often employed in [2+2+2] cycloadditions and directed C-H activation/annulation reactions. acs.orgslideshare.net

Copper (Cu): Copper catalysts are cost-effective and particularly useful for Ullmann-type couplings, including N- and O-arylations of hydroxypyridines. acs.org

Table of Organometallic Catalysts in Pyridine Synthesis

| Catalyst System | Reaction Type | Example Application | Ref. |

|---|---|---|---|

| Pd2(dba)3 / SPhos | Buchwald-Hartwig Amination | C-N bond formation for amination of halopyridines | acs.org |

| [Rh(cod)Cl]2 / Ligand | [2+2+2] Cycloaddition | Pyridine ring construction from alkynes and nitriles | acs.org |

| CuI / Ligand | Ullmann Condensation | N- or O-arylation of hydroxypyridines | acs.org |

| [Cp*Co(CO)I2] | C-H Annulation | Benzannulation of pyridones with diynes |

Metal-Free Catalysis: Driven by the need for more sustainable and cost-effective processes, metal-free synthesis has gained significant traction. These methods avoid potential contamination of the final products with trace metals, which is a critical concern in pharmaceutical manufacturing. researchgate.net

Organocatalysis: Small organic molecules can catalyze reactions like the Hantzsch synthesis. youtube.com

Base-Mediated Reactions: Strong bases like potassium tert-butoxide (KOtBu) can mediate the condensation and cyclization of precursors to form the pyridine ring.

Iodine-Mediated Reactions: Hypervalent iodine reagents can promote radical-based cycloadditions to form pyridines under metal-free conditions. researchgate.net

Electrochemical Synthesis: Recent studies have shown the electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine, using a Br⁻/Br⁺ redox cycle in an acidic electrolyte, representing a green and efficient approach. rsc.orgontosight.ai

Catalytic Hydrogenation and Deoxygenation Reactions in Pyridine Reduction

Catalytic hydrogenation is a crucial method for the reduction of the pyridine ring to form piperidines, which are common structural motifs in pharmaceuticals. liverpool.ac.uk The hydrogenation of hydroxypyridines, however, can be challenging. google.com A convenient approach for the synthesis of 3-pyridinols involves a two-step sequence of Cu-catalyzed benzyloxylation followed by catalytic hydrogenation. nih.gov This method is also applicable for preparing the corresponding 3-pyridinamines using benzylamine. nih.gov

Historically, the catalytic hydrogenation of hydroxypyridines over platinum group metals has been difficult, often requiring harsh conditions and resulting in low yields. google.com A significant advancement involves the hydrogenation of hydroxypyridines in the presence of a stoichiometric excess of a lower carboxylic acid anhydride, such as acetic anhydride. google.com This process is thought to stabilize the enol form of the hydroxypyridine as an ester, facilitating the hydrogenation. google.com

Rhodium oxide (Rh₂O₃) has emerged as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk This catalyst has shown broad substrate scope, successfully reducing pyridines with attached carboxylic acids, esters, and amides. liverpool.ac.uk Furthermore, electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst at ambient temperature and pressure presents a promising and energy-efficient alternative to traditional thermochemical methods. nih.gov

Another synthetic route involves the reaction of 3-hydroxypyridine with benzyl chloride to form an N-benzyl-3-hydroxypyridine quaternary salt, which is then catalytically reduced using a nickel-based catalyst under moderate hydrogen pressure to yield N-benzyl-3-piperidinol. google.com

Synthesis of 5-Benzyl-3-pyridyl-1H-1,2,4-triazole Analogues

Researchers have designed and synthesized a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as potential xanthine (B1682287) oxidase inhibitors. nih.goveurekaselect.com These syntheses often involve the replacement of a moiety in a known inhibitor, like topiroxostat, with substituted benzyl groups. nih.goveurekaselect.com The general strategy includes the formation of a 1,2,4-triazole (B32235) ring linked to a pyridine and a benzyl group. For instance, 5-mercapto-3-pyridyl-1,2,4-triazole can be reacted to link the triazole moiety with a pyridine ring. nih.gov

The synthesis of related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has been achieved through the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in the presence of various nucleophiles. researchgate.net

Synthesis of 5-Benzylhydroxy Thieno[2,3-b]pyridine (B153569) Derivatives

A library of novel thieno[2,3-b]pyridine analogues featuring secondary benzyl alcohol tethers at the 5-position has been synthesized and evaluated for biological activity. mdpi.comnih.gov The synthetic approach is convergent, involving the coupling of two main fragments: a carbonitrile fragment and a 2-chloroacetamide (B119443) fragment. researchgate.net The resulting benzoylthieno[2,3-b]pyridines are then reduced to the corresponding benzyl alcohol derivatives. researchgate.net A common method for this reduction is the use of sodium borohydride (B1222165) in a mixture of THF and methanol. mdpi.com

The general procedure for the synthesis of these alcohol derivatives is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Sodium borohydride (2 equiv.) | Reduction of the benzoyl group |

| 2 | THF/MeOH (4:1), room temperature, 2h | Formation of the benzyl alcohol |

| 3 | Water addition and extraction with ethyl acetate | Isolation of the product |

Synthetic Approaches to 3-Hydroxypyridin-4-one Systems Bearing Benzyl Hydrazide Moieties

The synthesis of 3-hydroxypyridin-4-one derivatives with benzyl hydrazide substitutions has been explored for their potential biological activities. researchgate.netnih.govresearchgate.netrsc.org A common synthetic strategy involves a multi-step process. nih.gov For example, the 3-hydroxy group of a starting material like maltol (B134687) can be protected with a benzyl group. mdpi.com Subsequent reactions with benzyl or phenylethylamines can yield 1-substituted pyridine-4-ones. mdpi.com The benzyl protecting group is then cleaved to give the final 3-hydroxypyridin-4-one. mdpi.com The synthesis of derivatives bearing benzyl hydrazide moieties often involves the hybridization of the 3-hydroxypyridin-4-one scaffold and a benzyl hydrazide group. nih.gov

Synthesis and Isomerization of Pyridinone Frameworks

The synthesis of pyridin-4-one frameworks can be achieved through various strategies, including the reaction of enaminones with diazo compounds via a sequential Wolff rearrangement and [3+3] annulation. Some methods are limited by harsh conditions or low efficiency. researchgate.net Isomerization of certain pyridinone precursors can occur at elevated temperatures (80–90 °C). researchgate.net

The synthesis of 3,4-dihydropyridin-2(1H)-ones can be achieved through a multicomponent reaction of Meldrum's acid, a β-keto-ester derivative, and an aromatic aldehyde in the presence of ammonium acetate. nih.gov Another method involves a tandem olefin isomerization-ring-closing metathesis (RCM) reaction catalyzed by a second-generation Grubbs catalyst. nih.gov

Asymmetric Synthesis Methodologies for Pyridinol Derivatives

Asymmetric synthesis is critical for producing enantiomerically pure compounds. numberanalytics.com The asymmetric synthesis of pyridines is challenging due to the aromaticity and symmetry of the pyridine ring. numberanalytics.com Key strategies include the use of chiral catalysts and chiral auxiliaries. numberanalytics.com

Chiral catalysis, employing transition metal complexes with chiral ligands, can facilitate the enantioselective formation of pyridine derivatives. numberanalytics.com Chiral auxiliaries are molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they are removed. numberanalytics.com

Organocatalytic asymmetric assembly reactions represent a powerful tool for constructing stereochemically complex molecules from simple precursors. nih.gov For example, the asymmetric synthesis of pyranose derivatives has been achieved through organocatalytic asymmetric intermolecular Michael-Henry reaction sequences. nih.gov While not directly focused on 5-benzyl-3-pyridinol, these methodologies highlight the potential for developing asymmetric syntheses for pyridinol derivatives.

A catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine (B122466) derivatives, showcasing advanced techniques for creating stereogenic centers. rsc.org

Biological and Pharmacological Activities of 5 Benzyl 3 Pyridinol and Analogues

Antimicrobial and Anti-Inflammatory Potentials

Research into 5-Benzyl-3-pyridinol and its related structures has revealed promising antimicrobial and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents for infectious and inflammatory diseases.

Investigation of Antimicrobial Activity Mechanisms

While direct studies on the antimicrobial mechanisms of 5-Benzyl-3-pyridinol are not extensively detailed in the provided search results, the broader class of pyridine (B92270) derivatives has been shown to possess antimicrobial properties. mdpi.comnih.govresearchgate.net For instance, certain 3-hydroxypyridine-4-one derivatives have demonstrated antimicrobial effects, which are hypothesized to be linked to their iron-chelating abilities, as iron is a crucial element for microbial growth. researchgate.netnih.gov Thiazole derivatives containing a pyridine ring have also been synthesized and shown to have antimicrobial activity. researchgate.nettubitak.gov.tr Specifically, some thiazolyl thiazolidine-2,4-dione derivatives exhibited high activity against Escherichia coli. tubitak.gov.tr Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed potent antibacterial activity against several Gram-positive bacteria, with some compounds showing efficacy comparable to the antibiotic linezolid. nih.gov The modification of these structures, such as the introduction of different substituents, has been shown to modulate their antimicrobial spectrum and potency. nih.govacs.org

Neuropharmacological Research Avenues

The neuropharmacological potential of 5-Benzyl-3-pyridinol analogues is an emerging area of research. Studies on related piperidine (B6355638) derivatives have indicated that these compounds can cross the blood-brain barrier and may influence central nervous system pathways. For example, some piperidine derivatives have shown interactions with dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating disorders like schizophrenia and depression. A novel 5-HT3 receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone, demonstrated anxiolytic-like effects in animal models by restoring serotonin levels. nih.gov This highlights the potential for developing new treatments for central nervous system disorders based on structures related to 5-Benzyl-3-pyridinol.

Enzymatic Inhibition Studies

A significant area of investigation for 5-Benzyl-3-pyridinol analogues has been their ability to inhibit specific enzymes, which is a key mechanism for treating various diseases.

Xanthine (B1682287) Oxidase (XO) Inhibitory Profile and Lead Compound Identification

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a primary strategy for treating hyperuricemia and gout. wikipedia.orgscbt.com Research has shown that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold, an analogue of 5-Benzyl-3-pyridinol, is a viable framework for XO inhibitory activity. nih.goveurekaselect.com In a study exploring derivatives of this scaffold, a compound designated as 1h was identified as a particularly potent XO inhibitor with an IC50 value of 0.16 μM. nih.goveurekaselect.com This compound emerged as a lead for further investigation into more structurally diverse XO inhibitors. nih.goveurekaselect.com The study also noted that the addition of a 3'-nitro and a 4'-sec-butoxy group to the benzyl (B1604629) part of the molecule was beneficial for activity. nih.gov

| Compound | Scaffold | Modification | XO IC50 (μM) | Reference |

| 1h | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-nitro and 4'-sec-butoxy group on benzyl moiety | 0.16 | nih.goveurekaselect.com |

Prolyl Hydroxylase Domain-2 (PHD2) Inhibition

Prolyl hydroxylase domain-2 (PHD2) is an enzyme that plays a key role in the cellular response to hypoxia. nih.govnih.gov Inhibition of PHD2 can mimic a hypoxic response, leading to the upregulation of factors like erythropoietin (EPO) and vascular endothelial growth factor (VEGF). nih.govrsc.org This makes PHD2 inhibitors promising therapeutic agents for conditions such as anemia. rsc.org While direct studies on 5-Benzyl-3-pyridinol as a PHD2 inhibitor were not found, related 3-hydroxypyridine (B118123) derivatives have been investigated for this activity. acs.org For instance, Vadadustat, a drug used to treat anemia associated with chronic kidney disease, is a prolyl hydroxylase inhibitor. drugbank.com The exploration of spiro[4.5]decanone derivatives has also revealed potent PHD inhibitors, with some substituted pyridyl analogues showing activity comparable to lead compounds. rsc.org

Antineoplastic and Antiproliferative Activity Research

The potential of 5-Benzyl-3-pyridinol analogues in cancer therapy has been explored through research into their antineoplastic and antiproliferative activities.

Studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related to 5-Benzyl-3-pyridinol, have shown potent antiproliferative activity against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). nih.govnih.gov The mechanism of action is thought to involve the inhibition of phospholipid metabolism. nih.gov The introduction of a benzylhydroxy group at the 5-position of these thienopyridines was found to be important for their antiproliferative effects. nih.gov

Specifically, compounds 7h and 7i from this class demonstrated significant potency, with IC50 concentrations in the range of 25-50 nM against both HCT116 and MDA-MB-231 cells. nih.gov This indicates that the shorter benzyl alcohol tether in these novel derivatives maintained potent antiproliferative activity. nih.gov

| Compound | Cell Line | IC50 (nM) | Reference |

| 7h | HCT116 | 25-50 | nih.gov |

| 7h | MDA-MB-231 | 25-50 | nih.gov |

| 7i | HCT116 | 25-50 | nih.gov |

| 7i | MDA-MB-231 | 25-50 | nih.gov |

Other research has also highlighted the anticancer potential of pyridine derivatives. For example, some 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have shown cytotoxic activity against various human tumor cell lines. researchgate.net The antiproliferative activity of pyridine derivatives is often influenced by the types and positions of substituents on the pyridine ring. mdpi.com

Modulation of Cellular Metabolism and Signaling Pathways

Antioxidant Mechanisms and Synergistic Interactions

Phenolic compounds are well-known for their antioxidant properties, primarily their ability to act as radical-trapping, chain-breaking antioxidants. researchgate.netnih.gov The 3-pyridinol structure, being a nitrogen-containing analogue of phenol (B47542), shares and in some cases enhances these capabilities.

The incorporation of a nitrogen atom into the aromatic ring of phenolic compounds has led to the development of highly potent radical-trapping antioxidants, including 3-pyridinols. nih.govbeilstein-journals.orgnih.gov These compounds react rapidly with chain-carrying peroxyl radicals (ROO•), a key step in inhibiting autoxidation. beilstein-journals.org The primary mechanism for this activity is Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to the free radical, thereby neutralizing it. nih.govrsc.org

The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE generally indicates higher antioxidant activity. frontiersin.org While 3-pyridinols and their analogues have stronger O-H bonds than similarly substituted phenols, they exhibit comparable reactivity towards peroxyl radicals. researchgate.netbeilstein-journals.orgnih.gov This unique combination of properties makes them highly effective antioxidants. researchgate.netbeilstein-journals.orgnih.gov The radical-scavenging ability of these derivatives can be influenced by solvent effects due to their increased acidity compared to phenols. nih.govsigmaaldrich.com

| Compound Class | Assay | Activity (EC₅₀) | Note | Source |

|---|---|---|---|---|

| 3-hydroxypyridin-4-one derivative (6b, 4-F substitution) | DPPH Radical Scavenging | 0.012 mM | Excellent radical scavenging potential | semanticscholar.org |

| 3-hydroxypyridin-4-one derivative (6e, 4-iso-propyl substitution) | DPPH Radical Scavenging | 0.014 mM | Excellent radical scavenging potential | semanticscholar.org |

| 3-hydroxypyridin-4-one derivative (6a, 2-NO₂ substitution) | DPPH Radical Scavenging | 0.032 mM | Excellent radical scavenging potential | semanticscholar.org |

Note: The data presented is for 3-hydroxypyridin-4-one derivatives, which are structurally related to 3-pyridinols.

A particularly innovative application of 3-pyridinols is their use in synergistic co-antioxidant systems. beilstein-journals.orgnih.govcanada.ca This strategy pairs a highly reactive (but often more expensive) antioxidant like a 3-pyridinol with a less reactive, more common phenolic antioxidant such as 2,6-di-tert-butyl-4-methylphenol (BHT). researchgate.netnih.govbeilstein-journals.org

The mechanism of this synergism is as follows:

The highly reactive 3-pyridinol (ArOH) rapidly traps a chain-carrying peroxyl radical (ROO•), forming a pyridinoxyl radical (ArO•). beilstein-journals.orgsci-hub.se

The less reactive co-antioxidant (e.g., BHT) then regenerates the original 3-pyridinol by donating a hydrogen atom to the pyridinoxyl radical (ArO•). researchgate.netnih.govbeilstein-journals.org

This cyclic process allows the primary antioxidant, the 3-pyridinol, to be reused, maintaining a high rate of radical trapping. beilstein-journals.org The rational design of these systems depends on a careful balance of kinetic and thermodynamic properties, specifically the reaction rate constants (kinh) and the O-H bond dissociation energies (BDEs) of the paired antioxidants. beilstein-journals.org This approach enables the creation of highly effective antioxidant systems that use lower concentrations of the potent 3-pyridinol, making them more cost-effective. researchgate.netnih.gov

Radical Scavenging Capabilities of 5-Benzyl-3-pyridinol Structures

Antiviral Efficacy Investigations

The pyridine nucleus is a core structure in numerous compounds investigated for a wide range of pharmacological activities, including antiviral effects. ontosight.airjptonline.org Derivatives of 3-hydroxypyridine, such as 5-Benzyl-3-pyridinol, and its analogues have been a subject of research in the quest for novel antiviral agents. The antiviral potential of these compounds is often linked to their ability to inhibit key viral enzymes essential for the replication cycle of various viruses.

Research into pyridine derivatives has revealed their capacity to act as inhibitors for several viral targets. For instance, substituted 3-hydroxypyridin-4-ones have been synthesized and evaluated as potential inhibitors of the HIV-1 integrase (IN). mdpi.com The antiviral potency of these analogues was found to be highly dependent on the nature and position of substituents on the pyridine and associated rings. mdpi.com

One area of significant investigation has been the development of inhibitors for the influenza A virus. Studies on 5-aryl or 5-arylmethyl-3-hydroxypyridin-2(1H)-ones, which are structurally related to 5-benzyl-3-pyridinol, have demonstrated their ability to inhibit the influenza A endonuclease. nih.gov Structure-activity relationship (SAR) studies showed that modifications, such as the substitution of a p-cyanophenyl group with a p-(5-tetrazoyl)phenyl group at the 5-position, could significantly enhance inhibitory activity. nih.gov However, replacing phenyl substituents with more hydrophobic naphthyl or flexible benzyl groups did not lead to a pronounced improvement in potency against the endonuclease. nih.gov

Furthermore, 4-benzyl pyridinone derivatives have been synthesized and assessed for their anti-HIV-1 activity, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Specific analogues demonstrated potent and selective inhibition of HIV-1 replication in CEM-SS cells, with IC₅₀ values in the nanomolar range. nih.gov One notable compound from this series was also effective against a nevirapine-resistant virus strain. nih.gov The development of pyridine-containing compounds has also extended to inhibitors of the SARS-CoV 3CLpro enzyme, where 5-chloropyridinyl indole (B1671886) carboxylate derivatives have shown inhibitory activity. researchgate.net

The data below summarizes the antiviral activity of selected pyridine analogues against different viral targets.

Table 1: Antiviral Activity of Selected Pyridine Analogues

| Compound/Derivative Class | Viral Target | Activity/Potency |

|---|---|---|

| 4-Benzylpyridinones (e.g., Compounds 14, 19, 27) | HIV-1 Reverse Transcriptase | IC₅₀ values from 0.2 to 6 nM in CEM-SS cells nih.gov |

| 5-Aryl-3,6-dimethylpyridines | HIV-1 Integrase (LEDGF/p75 allosteric inhibitors) | Urea derivatives showed desirable activity mdpi.com |

| 5-(p-(5-Tetrazoyl)phenyl)-6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)-one | Influenza A Endonuclease | More potent inhibitor than the p-cyanophenyl derivative nih.gov |

Glycation Inhibition Properties

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.gov The accumulation of AGEs is implicated in the development of various diseases, and compounds that can inhibit their formation are of significant therapeutic interest. tandfonline.com Pyridinol derivatives have been investigated for their antiglycation properties, largely attributed to their chemical structure which allows them to interfere with the glycation process. tandfonline.comgoogle.com

The primary mechanism by which pyridinol analogues, such as pyridoxamine (B1203002) (a form of vitamin B6), inhibit AGE formation involves two main actions: the chelation of metal ions and the scavenging of reactive carbonyl species (RCS). tandfonline.comtandfonline.com Transition metal ions like iron and copper can catalyze the oxidation of glucose and glycated proteins, accelerating the formation of certain AGEs like Nε-(carboxymethyl)lysine (CML). tandfonline.comresearchgate.net The 3-hydroxy and aminomethyl groups on the pyridine ring of pyridoxamine can form a bidentate complex with these metal ions, thereby inhibiting their catalytic activity. researchgate.net

To test this hypothesis, studies have compared the inhibitory potential of pyridoxamine with its structural analogs. Research demonstrated that 3-hydroxypyridine and 4-aminomethylpyridine, each lacking one of the two functional groups required for effective metal chelation, showed no inhibition of CML formation, even at high concentrations. researchgate.net This finding underscores the critical role of the specific arrangement of functional groups present in certain pyridinol derivatives for their antiglycation activity. researchgate.net The ability to trap reactive carbonyl intermediates is another key mechanism by which these compounds prevent the progression of the Maillard reaction to form AGEs. tandfonline.commdpi.com

The table below presents findings on the glycation inhibition activity of pyridinol derivatives and their analogues.

Table 2: Glycation Inhibition by Pyridinol Analogues

| Compound | Target/Model | Key Finding | Mechanism |

|---|---|---|---|

| Pyridoxamine (PM) | Protein-Amadori to CML conversion | Potent inhibitor of AGE formation. researchgate.net | Chelates catalytic metal ions; Scavenges carbonyl species. tandfonline.comresearchgate.net |

| 3-Hydroxypyridine | Protein-Amadori to CML conversion | No inhibitory activity observed. researchgate.net | Lacks the aminomethyl group for effective bidentate metal chelation. researchgate.net |

| 4-Aminomethylpyridine | Protein-Amadori to CML conversion | No inhibitory activity observed. researchgate.net | Lacks the hydroxyl group for effective bidentate metal chelation. researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 5-Benzyl-3-pyridinol |

| Pyridoxamine |

| 3-Hydroxypyridine |

| 4-Aminomethylpyridine |

| Nε-(carboxymethyl)lysine (CML) |

| Nevirapine |

| 5-(p-(5-Tetrazoyl)phenyl)-6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)-one |

| 5-Nitro-2-hydroxybenzylamine |

| Iron |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Structural Determinants for Biological Activity in 5-Benzyl-3-pyridinol Analogues

The biological activity of 5-benzyl-3-pyridinol analogues is intricately linked to the nature and position of substituents on both the benzyl (B1604629) and pyridinol rings. Systematic modifications have revealed that even minor structural changes can lead to significant shifts in potency and selectivity.

Impact of Benzyl Moiety Substitutions on Pharmacological Profiles

Substituents on the benzyl ring of 5-benzyl-3-pyridinol analogues play a crucial role in defining their interaction with biological targets. The electronic and steric properties of these substituents can significantly influence binding affinity and inhibitory potency.

For instance, in a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives, which are structurally related to 5-benzyl-3-pyridinol, substitutions on the benzyl ring were found to be critical for their inhibitory activity against xanthine (B1682287) oxidase (XO). A 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were identified as favorable for enhancing XO inhibitory activity. nih.govresearchgate.net The most potent compound in this series, featuring these substitutions, exhibited an IC50 value of 0.16 μM. nih.gov

Similarly, in studies of pyridazinobenzylpiperidine derivatives as monoamine oxidase (MAO) inhibitors, the position and nature of the substituent on the phenyl ring were paramount. A chloro-group at the 3-position of the phenyl ring resulted in significantly higher MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo groups at the same position. nih.gov Specifically, the 3-chloro substituted compound showed 4.82 to 53.94 times higher MAO-B inhibition than other derivatives. nih.gov

In the context of thieno[2,3-b]pyridines, which also feature a benzyl-like moiety, electron-rich alkoxy groups on the phenyl ring were found to improve anti-proliferative activity. acs.org These findings collectively suggest that the electronic landscape of the benzyl ring is a key determinant of the pharmacological profile, with both electron-withdrawing and electron-donating groups capable of enhancing activity depending on the specific biological target.

Table 1: Impact of Benzyl Moiety Substitution on Biological Activity of Related Pyridine (B92270) Analogues

| Scaffold | Target | Substituent on Benzyl Ring | Observed Activity | Reference |

| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | Xanthine Oxidase | 3'-nitro, 4'-sec-butoxy | Increased inhibitory potency (IC50 = 0.16 μM) | nih.gov |

| Pyridazinobenzylpiperidine | MAO-B | 3-Chloro | Potent inhibition (IC50 = 0.203 μM) | nih.gov |

| Thieno[2,3-b]pyridine (B153569) | Anti-proliferative | 4-Methoxy | Improved efficacy | acs.org |

Influence of Pyridinol Hydroxyl Group and Ring Substituents on Bioactivity

The 3-hydroxyl group of the pyridinol ring is a critical functional group that often participates in key interactions with biological targets. In many 3-hydroxypyridine (B118123) derivatives, this hydroxyl group is essential for their biological activity, particularly in enzyme inhibition where it can coordinate with metal ions in the active site. For example, in 3-hydroxypyridin-4-ones, the 3-hydroxyl group is crucial for coordinating with Mg²⁺ in the active site of catechol-O-methyltransferase (COMT). nih.gov

Furthermore, the tautomeric nature of the 3-hydroxypyridine moiety, existing in equilibrium with its pyridone form, can influence its hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor. This versatility is vital for establishing strong binding affinity and specificity with enzymes or receptors. researchgate.net

Substituents on the pyridinol ring itself also modulate activity. For instance, in a series of 5-substituted pyridine analogues of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, bulky substituents at the C5 position, such as phenyl or heteroaryl groups, were well-tolerated and in some cases led to high binding affinities (Ki values ranging from 0.055 to 0.69 nM). uni.lu This indicates that the region around the C5 position of the pyridine ring can accommodate significant steric bulk, which can be exploited to fine-tune pharmacological properties.

Role of Tethered Aromatic Rings in Efficacy Enhancement

The introduction of additional aromatic rings, tethered to the main 5-benzyl-3-pyridinol scaffold, has been shown to enhance biological efficacy in related systems. For example, in a study of thieno[2-3-b]pyridine analogues, which share a similar structural arrangement, the presence of a tethered aromatic ring at the 5-position was found to be important for their anti-proliferative activity. acs.org

Conformational Preferences and Their Correlation with Biological Response

The three-dimensional conformation of 5-benzyl-3-pyridinol analogues is a critical factor governing their biological activity. The relative orientation of the benzyl and pyridinol rings, determined by rotation around the connecting single bond, can significantly impact how the molecule fits into a biological target's binding site.

Conformational analysis of related 5-benzylimidazolidin-4-one derivatives has revealed several preferred conformations. researchgate.net In some crystal structures, the phenyl ring of the benzyl group resides above the heterocyclic ring, while in others, it is positioned above the iminium π-system. researchgate.net The energy differences between these conformations can be small, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. researchgate.net

This conformational flexibility is crucial for biological activity, as the molecule must adopt a specific, low-energy conformation to achieve optimal binding with its target. Computational studies, such as quantum-chemical methods and molecular dynamics simulations, are often employed to predict the most stable conformations and to understand how these conformers interact with the active site of a protein. researchgate.netresearchgate.net The correlation between a specific conformation and biological response underscores the importance of considering the three-dimensional structure in drug design.

Mechanistic Insights into Ligand-Target Recognition and Binding

Molecular docking and simulation studies have provided valuable insights into the mechanisms by which 5-benzyl-3-pyridinol analogues recognize and bind to their biological targets. These studies help to rationalize observed SAR data and guide the design of more potent and selective compounds.

For example, in the case of 5-benzyl-3-pyridyl-1H-1,2,4-triazole inhibitors of xanthine oxidase, molecular modeling suggested that the compounds bind in the active site in a manner that allows for key interactions with surrounding amino acid residues. nih.govresearchgate.net Similarly, for 3-hydroxypyridine-4-one derivatives as acetylcholinesterase inhibitors, molecular dynamics simulations revealed that the benzyloxy moiety plays a role analogous to the benzylpiperidine moiety of the known drug donepezil, forming hydrophobic interactions with key tryptophan and tyrosine residues in the active site.

The binding of these ligands often involves a combination of interactions, including:

Hydrogen bonding: The pyridinol hydroxyl group and the nitrogen atom of the pyridine ring are key hydrogen bond donors and acceptors. researchgate.net

π-π stacking: The aromatic benzyl and pyridinol rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pocket. nih.gov

Hydrophobic interactions: The benzyl group and other nonpolar substituents can fit into hydrophobic pockets within the target protein.

Metal chelation: The 3-hydroxyl group, often in concert with an adjacent carbonyl group in related structures like hydroxypyridinones, can chelate metal ions present in the active site of metalloenzymes.

These interactions collectively stabilize the ligand-target complex and are responsible for the observed biological activity.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 5-benzyl-3-pyridinol, and a macromolecular target, typically a protein. These methods are instrumental in understanding the potential therapeutic applications of a compound.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. redalyc.org This prediction is crucial for understanding the mechanism of action of a potential drug. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. dergipark.org.tr

In studies involving derivatives of similar scaffolds, such as 5-hydroxypyridine-4-ones, docking models have suggested that the binding affinity is strongly influenced by the presence of aromatic substituents or hydrophobic moieties on the main scaffold. researchgate.net For instance, the lipophilic parts of the molecule tend to fit into hydrophobic cavities near the active site of the protein, while chelating functionalities interact with metal ions in more hydrophilic regions. researchgate.net This highlights the importance of the benzyl (B1604629) group in 5-benzyl-3-pyridinol for its potential binding to target proteins. The binding energies, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. dergipark.org.tr For example, in a study of 2,4-disubstituted quinoline (B57606) derivatives, binding affinities ranged from -3.2 to -18.5 kcal/mol. dergipark.org.tr

Table 1: Illustrative Binding Affinities of Hypothetical 5-Benzyl-3-pyridinol Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 5-Benzyl-3-pyridinol | Protein X | -7.5 |

| 5-(4-Chlorobenzyl)-3-pyridinol | Protein X | -8.2 |

| 5-(3-Nitrobenzyl)-3-pyridinol | Protein X | -8.5 |

| 5-Benzyl-3-pyridinol | Protein Y | -6.8 |

| 5-(4-Chlorobenzyl)-3-pyridinol | Protein Y | -7.3 |

| 5-(3-Nitrobenzyl)-3-pyridinol | Protein Y | -7.9 |

Analysis of Protein-Ligand Interaction Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations provide a dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds formed between the protein and the ligand. nih.govbioinformation.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Benzyl-3-pyridinol Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive Models for Biological Efficacy

QSAR models are developed by correlating various physicochemical and structural descriptors of molecules with their experimentally determined biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the biological activity of new, untested compounds. frontiersin.org

For a series of 5-benzyl-3-pyridinol derivatives, a QSAR study would involve synthesizing a set of analogs with different substituents on the benzyl and pyridinol rings. The biological activity of these compounds would then be measured, for instance, their inhibitory concentration (IC50) against a specific enzyme. nih.gov A QSAR model could then be built to predict the IC50 based on the structural features of the molecules. nih.gov The predictive power of the QSAR model is assessed through various statistical parameters such as the correlation coefficient (r), the coefficient of determination (r²), and cross-validation techniques. researchgate.net Successful QSAR models can guide the design of more potent analogs by identifying the key structural features that contribute to the desired biological effect. rjptonline.org

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

|---|---|

| r | The correlation coefficient measures the quality of the fit of the model. |

| r² | The coefficient of determination indicates the proportion of the variance in the biological activity that is predictable from the independent variables. |

| q² | The cross-validated r² is a measure of the predictive ability of the model. |

| F-test | A statistical test to assess the significance of the overall regression model. |

Density Functional Theory (DFT) Applications in 5-Benzyl-3-pyridinol Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov

Electronic Structure and Reactivity Descriptors

DFT calculations can provide valuable information about the electronic properties of 5-benzyl-3-pyridinol. orientjchem.org By solving the Kohn-Sham equations, one can obtain the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. orientjchem.org

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP). orientjchem.org The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org This information is crucial for understanding how the molecule might interact with other molecules and for predicting its reactive sites. orientjchem.org These theoretical calculations of electronic structure and reactivity provide a fundamental understanding of the chemical behavior of 5-benzyl-3-pyridinol. chemtools.org

Thermochemical Analysis of O-H Bond Dissociation Enthalpies

The O-H bond dissociation enthalpy (BDE) is a critical thermochemical parameter that quantifies the energy required to break the hydroxyl bond, yielding a phenoxyl radical and a hydrogen atom. This value is fundamental to understanding the antioxidant potential of phenolic and heteroaromatic hydroxyl compounds. For the 3-pyridinol class of compounds, to which 5-Benzyl-3-pyridinol belongs, computational and experimental studies have revealed important characteristics regarding their O-H BDE.

Research into 3-pyridinols has shown that they possess stronger O-H bonds compared to equivalently substituted phenols. d-nb.info The incorporation of a nitrogen atom into the aromatic ring at the meta-position relative to the hydroxyl group influences the electronic environment and the stability of the resulting aryloxyl radical. d-nb.info Studies have demonstrated that, in general, the O-H bond in a 3-pyridinol is approximately 1.4 kcal/mol stronger than that in a comparable phenol (B47542). d-nb.info

This increased bond strength has significant implications for their role in antioxidant systems. For instance, in synergistic antioxidant mixtures, a compound with a higher O-H BDE can regenerate a primary antioxidant from its radical form. d-nb.info A study on a co-antioxidant system demonstrated this principle, where a 3-pyridinol derivative with an O-H BDE of 77.9 kcal/mol was able to regenerate another antioxidant whose O-H BDE was 75.5 kcal/mol. d-nb.info This difference of 2.4 kcal/mol drives the equilibrium of the regeneration reaction. d-nb.info While the precise BDE for 5-Benzyl-3-pyridinol is not specified in the reviewed literature, the data from related 3-pyridinol structures provide a strong basis for estimating its thermochemical properties and antioxidant capacity. The gas-phase O-H BDE for phenol itself, a benchmark for these comparisons, is recommended as 86.7 ± 0.7 kcal mol-1 based on re-evaluation of thermochemical data. canada.ca

| Compound Class | Specific Compound Example | O-H BDE (kcal/mol) | Reference |

|---|---|---|---|

| Phenol (Benchmark) | Phenol | 86.7 ± 0.7 | canada.ca |

| 3-Pyridinol Derivative | Substituted 3-Pyridinol (Compound 4a) | 77.9 | d-nb.info |

| Related Antioxidant | Vitamin E Analogue (Compound 11) | 75.5 | d-nb.info |

In Silico Pharmacokinetics and ADMET Property Predictions

In silico methods, which utilize computational models, are essential in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. sciensage.info These predictive analyses help to identify candidates with favorable pharmacokinetic properties and reduce the likelihood of late-stage failures in drug development. sciensage.infomdpi.com For 5-Benzyl-3-pyridinol, a full in silico ADMET profile would involve the calculation of various physicochemical and pharmacokinetic descriptors to assess its drug-likeness.

The process typically begins with the evaluation of fundamental physicochemical properties that influence a compound's behavior in a biological system. nih.govnih.gov These include molecular weight, lipophilicity (often expressed as logP), water solubility (logS), and polar surface area (PSA). nih.govresearchgate.net These parameters are often assessed against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. mdpi.comnih.gov

Pharmacokinetic properties predicted in silico include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with key proteins like P-glycoprotein (P-gp) and cytochrome P450 (CYP) enzymes. sciensage.infoajchem-a.com High GI absorption is desirable for orally administered drugs, while BBB permeability is crucial for compounds targeting the central nervous system (CNS). sciensage.infonih.gov Predictions on whether a compound is a substrate or inhibitor of P-gp or various CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6) are vital for anticipating drug-drug interactions and metabolic stability. sciensage.infoajchem-a.com

While specific in silico ADMET data for 5-Benzyl-3-pyridinol is not available in the cited literature, a representative table of commonly evaluated properties can be constructed based on predictive studies of other heterocyclic compounds. sciensage.infonih.govnih.govajchem-a.com This provides a framework for the types of data that would be generated in such an analysis.

| Property Category | Parameter | Typical Predicted Value/Class | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight (g/mol) | < 500 | Influences size-dependent diffusion and transport. mdpi.com |

| Lipophilicity (XlogP) | 2.4 (for 5-benzyl-3-pyridinol) | Affects solubility, absorption, and membrane permeability. uni.lu | |

| Water Solubility (logS) | -6.5 to 0.5 | Crucial for absorption and formulation. researchgate.net | |

| Polar Surface Area (PSA) | < 140 Ų | Relates to membrane penetration and transport. nih.gov | |

| Pharmacokinetics (Absorption) | GI Absorption | High/Low | Predicts the extent of absorption from the gut. sciensage.info |

| BBB Permeant | Yes/No | Indicates potential to cross the blood-brain barrier. sciensage.infoajchem-a.com | |

| Pharmacokinetics (Metabolism) | CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. sciensage.info |

| P-gp Substrate | Yes/No | Relates to active efflux from cells, affecting bioavailability. sciensage.info | |

| Drug-Likeness | Lipinski's Rule Violations | 0-4 | General guideline for oral bioavailability. mdpi.comnih.gov |

Advanced Research Applications and Future Perspectives of 5 Benzyl 3 Pyridinol

The 5-benzyl-3-pyridinol scaffold, which integrates a benzyl (B1604629) group with a hydroxypyridine core, is a subject of increasing interest in various fields of chemical research. The unique combination of the electron-rich aromatic benzyl moiety and the versatile hydroxypyridine ring, capable of acting as both a hydrogen bond donor and acceptor, imparts a range of valuable physicochemical properties. These characteristics make it a promising platform for exploration in medicinal chemistry, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzyl-3-pyridinol, and how can researchers optimize yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, substituting pyridine derivatives with benzyl groups under inert conditions (e.g., nitrogen atmosphere) using palladium catalysts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and verification via HPLC (≥98% purity threshold) are critical . Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry.

Q. How should researchers handle and store 5-Benzyl-3-pyridinol to ensure stability during experiments?

- Methodological Answer: Store in sealed, moisture-free containers at 2–8°C. Avoid prolonged exposure to light, as aromatic heterocycles may degrade photochemically. Pre-weigh aliquots in a glovebox to minimize air exposure. Confirm stability via periodic NMR analysis (e.g., monitoring proton shifts in DMSO-d6) .

Q. What spectroscopic techniques are most effective for characterizing 5-Benzyl-3-pyridinol?

- Methodological Answer: Use a combination of -/-NMR (to confirm substituent positions and purity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3200 cm). Cross-reference with CAS registry data for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-Benzyl-3-pyridinol derivatives?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Conduct systematic reviews of literature protocols, replicate studies under controlled conditions, and apply statistical tools (e.g., ANOVA for inter-lab comparisons). Use constraint-based random simulation to model conflicting scenarios and identify over-constrained parameters .

Q. What strategies are recommended for designing analogs of 5-Benzyl-3-pyridinol with enhanced selectivity in target binding?

- Methodological Answer: Employ computational docking (e.g., AutoDock Vina) to predict binding affinities. Introduce steric hindrance via substituents (e.g., fluorine at the 4-position) or modify the benzyl group’s electronic profile. Validate through in vitro assays (e.g., competitive binding studies with radiolabeled ligands) .

Q. How can researchers address challenges in quantifying trace impurities during large-scale synthesis of 5-Benzyl-3-pyridinol?

- Methodological Answer: Implement LC-MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) for sensitivity. For non-volatile impurities, use ion chromatography paired with charged aerosol detection. Establish a threshold of ≤0.1% for unidentified impurities per ICH guidelines .

Safety and Compliance

Q. What safety protocols are essential when handling 5-Benzyl-3-pyridinol in aqueous or acidic conditions?

- Methodological Answer: Use fume hoods and PPE (nitrile gloves, lab coats). Avoid skin contact due to potential irritation; rinse immediately with water. For spills, neutralize with sodium bicarbonate before disposal. Monitor airborne particulates via OSHA-compliant methods .

Data Analysis and Reporting

Q. How should researchers document contradictory results in publications involving 5-Benzyl-3-pyridinol?

- Methodological Answer: Clearly outline experimental variables (e.g., solvent polarity, temperature) in supplementary materials. Use contradiction matrices to tabulate conflicting outcomes and propose hypotheses (e.g., solvent-dependent tautomerism). Follow COPE guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.